Acetamide, N-(3-(dimethylamino)propyl)-N-(2-nitro-3-thienyl)-, monohydrochloride
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Overview
Description
Acetamide, N-(3-(dimethylamino)propyl)-N-(2-nitro-3-thienyl)-, monohydrochloride is a synthetic organic compound It is characterized by the presence of an acetamide group, a dimethylamino propyl chain, and a nitro-substituted thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-(dimethylamino)propyl)-N-(2-nitro-3-thienyl)-, monohydrochloride typically involves multiple steps:
Formation of the Acetamide Group: This can be achieved by reacting acetic anhydride with an amine.
Introduction of the Dimethylamino Propyl Chain: This step involves the alkylation of the acetamide with a suitable alkylating agent.
Nitration of the Thienyl Ring: The thienyl ring is nitrated using a nitrating agent such as nitric acid.
Formation of the Monohydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Reduction of Nitro Group: Formation of an amine derivative.
Substitution of Dimethylamino Group: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Used in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino propyl chain can interact with biological macromolecules. The thienyl ring may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(3-(dimethylamino)propyl)-N-(2-nitro-4-thienyl)-
- Acetamide, N-(3-(dimethylamino)propyl)-N-(2-nitro-2-thienyl)-
Uniqueness
The unique combination of the nitro-substituted thienyl ring and the dimethylamino propyl chain distinguishes this compound from its analogs. This structural uniqueness may confer specific chemical and biological properties.
Properties
CAS No. |
122777-79-1 |
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Molecular Formula |
C11H18ClN3O3S |
Molecular Weight |
307.80 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(2-nitrothiophen-3-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C11H17N3O3S.ClH/c1-9(15)13(7-4-6-12(2)3)10-5-8-18-11(10)14(16)17;/h5,8H,4,6-7H2,1-3H3;1H |
InChI Key |
CHPDRKZAKQFCIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCCN(C)C)C1=C(SC=C1)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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